molecular formula C17H18F2N4O2 B2576530 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE CAS No. 1209079-72-0

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE

Cat. No.: B2576530
CAS No.: 1209079-72-0
M. Wt: 348.354
InChI Key: HUXWGIOIHFTFCG-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with difluoro groups and a pyrrolidinyl-pyrimidinyl-oxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl-pyrrolidine intermediate. This intermediate is then coupled with a difluorobenzamide derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluorobenzamide derivative with additional oxygen-containing groups, while reduction could yield a more saturated compound.

Scientific Research Applications

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl-pyrimidinyl moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE is unique due to its combination of a difluorobenzamide core with a pyrrolidinyl-pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-12-3-4-13(14(19)9-12)17(24)20-5-8-25-16-10-15(21-11-22-16)23-6-1-2-7-23/h3-4,9-11H,1-2,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXWGIOIHFTFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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